molecular formula C11H12O B8573619 {2-[(Prop-2-yn-1-yl)oxy]ethyl}benzene CAS No. 49791-77-7

{2-[(Prop-2-yn-1-yl)oxy]ethyl}benzene

Cat. No.: B8573619
CAS No.: 49791-77-7
M. Wt: 160.21 g/mol
InChI Key: PJPONHSUTSNMLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Prop-2-yn-1-yl)oxy]ethyl}benzene is a synthetic organic compound that features a benzene ring connected to an ethoxyethyl chain, which is terminated with a prop-2-yn-1-yloxy (propargyl) group. This molecular architecture, containing a terminal alkyne, makes it a highly valuable intermediate in chemical synthesis, particularly for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry" . This reaction is renowned for its high efficiency, selectivity, and bio-orthogonality, enabling the reliable conjugation of molecules under mild conditions. The primary research value of this compound lies in its role as a versatile building block. It is designed for the synthesis of more complex molecular architectures, including dendritic polymers , functionalized materials, and bioconjugates. The terminal alkyne group reacts readily with organic azides to form stable 1,2,3-triazole linkages, which are often used as bioisosteres in medicinal chemistry or as robust linkers in material science . Furthermore, the benzene ring provides a site for further substitution and functionalization, allowing researchers to tailor the compound's properties for specific applications. The synthesis of such propargyloxy-functionalized compounds typically involves an SN2-type reaction between a propargyl halide, such as propargyl bromide, and a phenolic or alkoxy precursor in the presence of a base like potassium carbonate (K₂CO₃) and a polar aprotic solvent like acetone . This reliable method generally affords good yields of the desired product. As a research chemical, this compound is strictly for use in laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

CAS No.

49791-77-7

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-prop-2-ynoxyethylbenzene

InChI

InChI=1S/C11H12O/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7H,8-10H2

InChI Key

PJPONHSUTSNMLM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceuticals

The compound serves as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that can lead to the development of new drugs. For example:

  • Anticancer Agents: The alkyne functionality can be utilized in the synthesis of compounds that exhibit cytotoxic activity against cancer cells.
  • Antimicrobial Compounds: Variants of {2-[(Prop-2-yn-1-yl)oxy]ethyl}benzene have shown potential as antimicrobial agents due to their ability to disrupt microbial membranes.

Materials Science

In materials science, this compound is explored for its use in:

  • Polymer Chemistry: It can act as a monomer or crosslinking agent in the synthesis of polymers with enhanced mechanical properties.
  • Coatings and Adhesives: The compound's reactive sites allow it to form durable bonds in coatings and adhesives, improving their performance under various conditions.

Case Study: Anticancer Activity

A study investigating the anticancer properties of derivatives synthesized from {2-[(Prop-2-yn-1-yloxy]ethyl}benzene revealed significant cytotoxic effects against various cancer cell lines. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study: Antimicrobial Efficacy

Research on antimicrobial derivatives indicated that modifications to the alkyne group enhanced antibacterial activity against resistant strains of bacteria. The studies demonstrated that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, paving the way for new treatments against resistant infections.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The ethyl spacer in this compound increases molecular weight and flexibility compared to direct O-linked analogues like (prop-2-yn-1-yloxy)benzene. This may reduce steric hindrance during polymerization .
  • Electron Density : Electron-withdrawing groups (e.g., CN in 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile) enhance polarity and stability but may reduce alkyne reactivity .
  • Bioactivity : Chlorine substitution (e.g., 1-chloro-4-[(prop-2-yn-1-yloxy)methyl]benzene) correlates with improved antimicrobial properties, suggesting substituents modulate biological activity .

Preparation Methods

Reaction Mechanism and Substrate Selection

For this compound, the alkoxide is typically derived from 2-phenylethanol, while the electrophilic partner is propargyl bromide (prop-2-yn-1-yl bromide). The reaction proceeds under anhydrous conditions in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with sodium hydride (NaH) or potassium hydroxide (KOH) as the base.

2-Phenylethanol+NaH2-Phenylethoxide+H2\text{2-Phenylethanol} + \text{NaH} \rightarrow \text{2-Phenylethoxide} + \text{H}_2
2-Phenylethoxide+Propargyl bromide2-[(Prop-2-yn-1-yl)oxy]ethylbenzene+NaBr\text{2-Phenylethoxide} + \text{Propargyl bromide} \rightarrow \text{this compound} + \text{NaBr}

Optimization and Challenges

Key challenges include minimizing elimination side reactions (e.g., formation of alkenes) and ensuring complete conversion of the alkoxide. Studies indicate that maintaining temperatures below 0°C during alkoxide formation and using freshly distilled propargyl bromide improve yields to 65–75%. Steric hindrance from the benzene ring further stabilizes the transition state, favoring substitution over elimination.

Alkoxymercuration-Demercuration: A Regioselective Alternative

Alkoxymercuration, traditionally used for synthesizing ethers from alkenes, has been adapted for propargyl-containing compounds. This method involves anti-addition of a mercuric species and an alcohol across a triple bond, followed by reductive demercuration.

Procedure and Adaptations

In the context of this compound, the reaction begins with the treatment of propargyl alcohol with mercuric trifluoroacetate in the presence of 2-phenylethanol. The intermediate organomercury compound is subsequently reduced using sodium borohydride (NaBH<sub>4</sub>):

Propargyl alcohol+Hg(OCOCF3)2Mercurial intermediate\text{Propargyl alcohol} + \text{Hg(OCOCF}3\text{)}2 \rightarrow \text{Mercurial intermediate}
Mercurial intermediate+2-Phenylethanol2-[(Prop-2-yn-1-yl)oxy]ethylbenzene+Hg\text{Mercurial intermediate} + \text{2-Phenylethanol} \rightarrow \text{this compound} + \text{Hg}

Advantages and Limitations

While this method offers excellent regioselectivity (≥90% yield in optimized cases), the use of toxic mercury reagents necessitates stringent safety protocols and complicates large-scale production. Recent efforts to replace mercury with transition metals like palladium remain exploratory.

Nucleophilic Substitution via Propargyl Halides

Propargyl halides serve as versatile electrophiles in nucleophilic substitution reactions. A one-pot synthesis leveraging 2-bromoethylbenzene and propargyl alcohol has been reported, with phase-transfer catalysts enhancing reaction efficiency.

Reaction Conditions and Catalysis

In a representative procedure, 2-bromoethylbenzene reacts with propargyl alcohol in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in refluxing toluene:

2-Bromoethylbenzene+Propargyl alcoholTBAB, K2CO32-[(Prop-2-yn-1-yl)oxy]ethylbenzene+KBr+H2O\text{2-Bromoethylbenzene} + \text{Propargyl alcohol} \xrightarrow{\text{TBAB, K}2\text{CO}3} \text{this compound} + \text{KBr} + \text{H}_2\text{O}

Yields of 70–80% are achievable under these conditions, with the phase-transfer catalyst facilitating interfacial contact between the aqueous and organic phases.

Transition Metal-Catalyzed Coupling Reactions

Palladium and copper catalysts enable cross-coupling strategies for constructing the propargyl ether moiety. A Ullmann-type coupling between 2-iodoethylbenzene and propargyl alcohol exemplifies this approach:

2-Iodoethylbenzene+Propargyl alcoholCuI, 1,10-Phenanthroline2-[(Prop-2-yn-1-yl)oxy]ethylbenzene+CuI\text{2-Iodoethylbenzene} + \text{Propargyl alcohol} \xrightarrow{\text{CuI, 1,10-Phenanthroline}} \text{this compound} + \text{CuI}

Catalytic Efficiency and Scope

Copper iodide (CuI) with 1,10-phenanthroline as a ligand in dimethyl sulfoxide (DMSO) at 100°C achieves 60–65% yield. While slower than palladium-based systems, copper catalysis avoids the cost and toxicity associated with precious metals.

Comparative Analysis of Synthetic Methods

The table below summarizes the key parameters of the discussed methodologies:

Method Yield (%) Conditions Advantages Disadvantages
Williamson Synthesis65–75Anhydrous THF, 0°C, NaHHigh purity, scalabilityElimination side reactions
Alkoxymercuration85–90Hg(OCOCF<sub>3</sub>)<sub>2</sub>, RTExcellent regioselectivityMercury toxicity
Nucleophilic Substitution70–80Refluxing toluene, TBABMild conditions, one-potRequires phase-transfer catalyst
Copper-Catalyzed Coupling60–65CuI, DMSO, 100°CCost-effectiveModerate yields

Q & A

Q. What are the recommended synthetic routes for {2-[(Prop-2-yn-1-yl)oxy]ethyl}benzene, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Williamson etherification, where 2-bromoethylbenzene reacts with propargyl alcohol (prop-2-yn-1-ol) under basic conditions (e.g., K₂CO₃ or NaH in DMF). Key parameters for yield optimization include:

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm the presence of the propargyl ether group (δ ~4.2 ppm for –OCH₂– and δ ~2.5 ppm for the terminal alkyne proton).
    • FT-IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ and ether C–O–C stretch at ~1100–1250 cm⁻¹.
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research use).
  • Elemental analysis : Verify C, H, and O percentages against theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for propargyl ether derivatives?

Methodological Answer: Contradictions often arise from disordered alkyne groups or solvent inclusion. Mitigation strategies include:

  • High-resolution data collection : Use synchrotron radiation for small-molecule crystals to improve data accuracy.
  • Refinement software : Employ SHELXL (via Olex2 or SHELXTL) for robust handling of disorder and hydrogen bonding. For example, C–H···O and π-π interactions in this compound analogs can be modeled using restraints and constraints .
  • Twinned data : Apply TWINLAW in SHELXL to deconvolute overlapping reflections .

Q. How can computational methods predict the reactivity of the propargyl ether group in catalytic applications?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for alkyne activation (e.g., Sonogashira coupling). Key parameters include:
    • Bond dissociation energy (BDE) of the C≡C bond (~145 kcal/mol).
    • Electron density mapping to identify nucleophilic/electrophilic sites.
  • Molecular docking : For biological studies, simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

Q. What are the challenges in studying supramolecular interactions of this compound derivatives?

Methodological Answer: Propargyl ethers exhibit weak non-covalent interactions (e.g., C–H···π, van der Waals), complicating crystallization. Strategies include:

  • Co-crystallization : Introduce complementary hydrogen-bond donors (e.g., carboxylic acids).
  • Temperature-dependent XRD : Analyze thermal motion to distinguish static disorder from dynamic effects .
  • Hirshfeld surface analysis : Quantify interaction types (e.g., using CrystalExplorer) to prioritize dominant forces .

Application-Oriented Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

Methodological Answer: The alkyne group enables click chemistry (e.g., CuAAC with azides) for bioconjugation. Example workflow:

  • Synthesis of triazole derivatives : React with azide-functionalized biomolecules (e.g., peptides) under Cu(I) catalysis.
  • Biological screening : Assess cytotoxicity (MTT assay) and target binding (SPR or ITC) for lead optimization .

Q. What experimental design considerations are critical for studying photophysical properties?

Methodological Answer:

  • Solvatochromism studies : Measure UV-Vis absorption/emission in solvents of varying polarity (e.g., hexane vs. DMSO) to assess charge-transfer behavior.
  • Time-resolved fluorescence : Use a picosecond laser system to quantify excited-state lifetimes.
  • Theoretical modeling : Compare experimental λmax with TD-DFT results (B3LYP/6-31+G(d,p)) .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for propargyl ether synthesis?

Methodological Answer:

  • Variable analysis : Compare solvent purity (H2O content in DMF), base strength (NaH vs. K2CO3), and inert atmosphere (N2 vs. Ar).
  • Replication : Use standardized protocols from authoritative sources (e.g., CAS Common Chemistry or PubChem) .
  • Byproduct identification : LC-MS or 2D NMR (HSQC, HMBC) to detect oligomers or hydrolysis products .

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